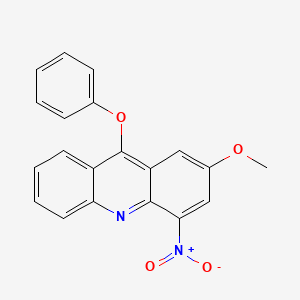

2-Methoxy-4-nitro-9-phenoxyacridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

89974-84-5 |

|---|---|

Molecular Formula |

C20H14N2O4 |

Molecular Weight |

346.3 g/mol |

IUPAC Name |

2-methoxy-4-nitro-9-phenoxyacridine |

InChI |

InChI=1S/C20H14N2O4/c1-25-14-11-16-19(18(12-14)22(23)24)21-17-10-6-5-9-15(17)20(16)26-13-7-3-2-4-8-13/h2-12H,1H3 |

InChI Key |

TWSKGDLNJOJCNR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C3=CC=CC=C3N=C2C(=C1)[N+](=O)[O-])OC4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methoxy 4 Nitro 9 Phenoxyacridine and Analogues

Synthesis of Key Acridine (B1665455) Precursors and Intermediates

The formation of the acridine scaffold is a critical phase in the synthesis of the target molecule. This typically involves the initial coupling of an anthranilic acid derivative with an aryl halide, followed by a cyclization reaction to form the tricyclic acridone (B373769) system. This acridone is then activated for subsequent substitution reactions.

Ullmann Condensation Reactions for Substituted Anthranilic Acids

The Ullmann condensation is a classic and versatile method for the formation of carbon-nitrogen bonds, making it highly suitable for the synthesis of N-phenylanthranilic acids, which are the direct precursors to the acridone ring system. orgsyn.orgwikipedia.org This reaction involves the copper-catalyzed coupling of an aryl halide with an amine. wikipedia.org In the context of synthesizing precursors for 2-methoxy-4-nitro-9-phenoxyacridine, this would typically involve the reaction of a substituted o-chlorobenzoic acid with a substituted aniline (B41778). orgsyn.org

The traditional Ullmann reaction often requires high temperatures (frequently over 210°C) and the use of polar, high-boiling solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.org Stoichiometric amounts of copper powder or copper salts are also characteristic of the classic Ullmann conditions. wikipedia.orgorganic-chemistry.org The reaction is generally accelerated by the presence of electron-withdrawing groups on the aryl halide. wikipedia.org

A typical procedure involves refluxing a mixture of the o-chlorobenzoic acid, the aniline derivative, anhydrous potassium carbonate, and a copper catalyst (like copper oxide) for several hours. orgsyn.org After the reaction, the excess aniline is removed, often by steam distillation, and the N-phenylanthranilic acid product is precipitated by acidification. orgsyn.org

Table 1: Examples of Ullmann Condensation for N-Phenylanthranilic Acid Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| o-Chlorobenzoic acid | Aniline | Copper oxide | Reflux, 2 hours | N-Phenylanthranilic acid | 82-93% | orgsyn.org |

| 2-Chlorobenzoic acid | Aniline | Copper(I) iodide/phenanthroline | Not specified | N-Phenylanthranilic acid | Not specified | wikipedia.org |

This table presents illustrative examples of the Ullmann condensation and related coupling reactions.

Cyclization Reactions to Form the Acridine Ring System

Once the N-phenylanthranilic acid is obtained, the next crucial step is the intramolecular cyclization to form the acridone (or 9(10H)-acridone) skeleton. This is most commonly achieved through a Friedel-Crafts-type reaction, where a strong acid promotes the electrophilic attack of the carboxylic acid group onto the adjacent aromatic ring. arkat-usa.org

Concentrated sulfuric acid is a frequently used reagent for this cyclodehydration. orgsyn.org The N-phenylanthranilic acid is dissolved in concentrated sulfuric acid and heated, typically on a boiling water bath, for several hours. orgsyn.org Pouring the reaction mixture into boiling water then precipitates the yellow acridone product. orgsyn.org Other acidic reagents, such as Eaton's reagent (P₂O₅/MsOH), can also be employed for this type of cyclization. researchgate.net More recently, milder and more efficient methods have been developed, such as using an iron(II) triflate and dichloromethyl methyl ether catalytic system, which allows the reaction to proceed under ligand-free conditions with high yields. arkat-usa.org

Microwave irradiation has also been shown to improve the yield of acridone from N-phenylanthranilic acid compared to conventional heating methods. researchgate.net The choice of cyclization agent and conditions can be influenced by the nature of the substituents on the N-phenylanthranilic acid.

Preparation of Halogenated Acridines (e.g., 9-chloroacridines) with Methoxy (B1213986) and Nitro Groups

The acridone intermediate is relatively unreactive for direct nucleophilic substitution at the C-9 position. Therefore, it is necessary to convert the carbonyl group into a better leaving group, typically a halogen. The conversion of acridones to 9-chloroacridines is a standard transformation in acridine chemistry. researchgate.netresearchgate.net

This is most commonly accomplished by treating the acridone with phosphorus oxychloride (POCl₃), often with refluxing for several hours. researchgate.netresearchgate.net Phosphorus oxychloride serves as both a dehydrating and chlorinating agent. researchgate.netnih.gov The resulting 9-chloroacridine (B74977) is a highly valuable intermediate, as the chlorine atom at the 9-position is readily displaced by various nucleophiles. researchgate.net

For the synthesis of the specific precursor to this compound, the starting material would be 2-methoxy-4-nitroacridone. The methoxy and nitro groups are typically introduced earlier in the synthetic sequence, for instance, by starting with appropriately substituted anilines and benzoic acids in the initial Ullmann condensation. For example, 2-methoxy-4-nitroaniline (B147289) is a commercially available compound that can serve as a precursor. wikipedia.orgpatsnap.com The synthesis of related compounds like 4-methoxy-2-nitroaniline (B140478) has also been described through the acetylation, nitration, and subsequent hydrolysis of 4-methoxyaniline. google.com A similar strategy can be envisioned for the 2-methoxy-4-nitro isomer. The synthesis of 4-fluoro-2-methoxy-5-nitroaniline (B580436) has been achieved by protecting 4-fluoro-2-methoxyaniline, followed by nitration and deprotection. google.com

Introduction of the 9-Phenoxy Moiety via Nucleophilic Substitution

With the activated 9-chloroacridine intermediate in hand, the final key step is the introduction of the phenoxy group at the C-9 position. This is achieved through a nucleophilic aromatic substitution (SNA_r) reaction.

Reaction of 9-Chloroacridines with Phenolic Compounds

The reaction involves treating the 9-chloroacridine derivative with a phenol (B47542) or a corresponding phenoxide. The use of a base, such as sodium or potassium hydroxide (B78521), is common to deprotonate the phenol, generating the more nucleophilic phenoxide ion. vedantu.comvedantu.com The reaction is typically carried out in a suitable solvent. The specific conditions, such as temperature and reaction time, will depend on the reactivity of the specific 9-chloroacridine and the phenolic compound.

For the synthesis of this compound, the 2-methoxy-4-nitro-9-chloroacridine would be reacted with phenol or sodium phenoxide. The electron-withdrawing nitro group on the acridine ring system further activates the C-9 position towards nucleophilic attack, facilitating this substitution reaction. wikipedia.orgresearchgate.net

Table 2: Illustrative Nucleophilic Substitution Reactions

| Electrophile | Nucleophile | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 9-Chloroacridine | Carbonyl hydrazides, amines, or phenols | 9-Substituted acridines | SNAr | researchgate.net |

| Ethyl chloride | Sodium phenoxide | Ethyl phenyl ether | Williamson Ether Synthesis (SN2) | vedantu.com |

This table provides examples of nucleophilic substitution reactions, including those relevant to the formation of ether linkages.

Mechanistic Considerations of C-9 Nucleophilic Aromatic Substitution

The substitution of the chlorine atom at the C-9 position of the acridine ring by a phenoxide ion proceeds via a nucleophilic aromatic substitution (SNA_r) mechanism. wikipedia.org This is not a concerted SN2 reaction, which is sterically hindered at an sp²-hybridized carbon of an aromatic ring. wikipedia.org Instead, it is typically a two-step addition-elimination process. youtube.commasterorganicchemistry.com

In the first, and usually rate-determining, step, the nucleophile (phenoxide) attacks the electron-deficient C-9 carbon of the acridine ring. youtube.commasterorganicchemistry.com This attack disrupts the aromaticity of the central ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. youtube.commasterorganicchemistry.com The presence of electron-withdrawing groups, such as the nitro group at the C-4 position, helps to stabilize this anionic intermediate through resonance, thereby activating the ring for nucleophilic attack. wikipedia.orgresearchgate.netstrath.ac.uk

In the second, faster step, the aromaticity of the acridine system is restored by the expulsion of the leaving group, in this case, the chloride ion. youtube.commasterorganicchemistry.com An interesting aspect of the SNAr mechanism is the leaving group ability, which often follows the order F > Cl ≈ Br > I. This is because the more electronegative halogen (fluorine) better activates the ring for the initial nucleophilic attack, which is the rate-limiting step. wikipedia.orgmasterorganicchemistry.com While the classical two-step mechanism is widely accepted, some SNAr reactions may proceed through a concerted (cSNAr) mechanism, particularly with more electron-rich aromatic systems. strath.ac.uk

Strategies for Positional Functionalization of the Acridine Skeleton (2-Methoxy, 4-Nitro)

The introduction of substituents at specific positions on the acridine ring is a key challenge in the synthesis of compounds like this compound. The inherent reactivity of the acridine system dictates the feasibility and outcome of functionalization reactions. Generally, nucleophilic substitution is favored at the 9-position due to its low electron density, while electrophilic substitution tends to occur at the 2- or 7-positions of the benzenoid rings. pharmaguideline.com

A common and versatile method for constructing the acridine core is the Bernthsen acridine synthesis . wikipedia.orgdrugfuture.com This reaction involves the condensation of a diarylamine with a carboxylic acid or its anhydride (B1165640) in the presence of a Lewis acid catalyst, typically zinc chloride, at high temperatures. wikipedia.org To achieve the desired 2-methoxy-4-nitro substitution pattern, a strategically substituted diphenylamine (B1679370) precursor is required. A plausible route would involve the synthesis of N-(2-methoxy-4-nitrophenyl)aniline. This intermediate could then be subjected to a Bernthsen-type cyclization to form the corresponding substituted acridone, which can be subsequently converted to the 9-chloroacridine derivative.

The synthesis of the key precursor, 2-methoxy-4-nitroaniline, is well-established and serves as a critical starting point. wikipedia.orgjayfinechem.comsigmaaldrich.com It can be prepared from o-anisidine (B45086) (2-methoxyaniline) through a three-step process involving acetylation to protect the amino group, followed by nitration and subsequent hydrolysis to remove the acetyl group. google.com

An alternative approach involves the functionalization of a pre-existing acridine or acridone core. However, direct nitration of a 2-methoxyacridine derivative would likely lead to a mixture of isomers, making purification challenging. Therefore, the construction of the acridine skeleton from appropriately pre-functionalized building blocks is generally the preferred strategy for achieving specific substitution patterns.

Once the 2-methoxy-4-nitroacridone is obtained, it can be converted to the crucial intermediate, 2-methoxy-4-nitro-9-chloroacridine. This is typically achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). pharmaguideline.com The resulting 9-chloroacridine is highly reactive towards nucleophilic substitution, setting the stage for the introduction of the phenoxy group.

| Synthetic Step | Reaction Type | Key Reagents | Purpose | Reference |

| Precursor Synthesis | Acetylation, Nitration, Hydrolysis | o-Anisidine, Acetic Anhydride, Nitric Acid, Base | Preparation of 2-methoxy-4-nitroaniline | google.com |

| Acridine Core Formation | Bernthsen Synthesis | Substituted Diphenylamine, Carboxylic Acid, ZnCl₂ | Construction of the substituted acridine skeleton | wikipedia.orgdrugfuture.com |

| Chlorination | Nucleophilic Substitution | Substituted Acridone, POCl₃ or SOCl₂ | Activation of the 9-position for subsequent substitution | pharmaguideline.com |

Directed Synthesis of Specific this compound Analogues for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for identifying the key structural features of a molecule that are responsible for its biological activity. For the 9-phenoxyacridine (B3049667) series, SAR studies typically involve the synthesis of a library of analogues where the substituents on both the acridine core and the phenoxy moiety are systematically varied.

While specific SAR data for this compound is not extensively published, the general principles can be inferred from studies on related 9-phenoxyacridine and 9-anilinoacridine (B1211779) derivatives. nih.govnih.gov The synthesis of these analogues generally follows the same final step: the nucleophilic aromatic substitution of a 9-chloroacridine with a corresponding substituted phenol or aniline. nih.gov

Furthermore, the phenoxy group itself can be modified to explore its influence on activity. A series of analogues could be prepared by reacting 2-methoxy-4-nitro-9-chloroacridine with various substituted phenols.

The synthesized analogues are then subjected to biological assays to determine their activity. By comparing the activity of these analogues, researchers can deduce critical information about the electronic and steric requirements for optimal interaction with the biological target.

| Analogue Type | Modification Strategy | Purpose of Modification | General Synthetic Approach | Illustrative Reference |

| Acridine Core Variants | Removal or relocation of methoxy/nitro groups | To determine the importance of the 2-methoxy and 4-nitro substituents for activity. | Synthesis of the corresponding substituted 9-chloroacridines followed by reaction with phenol. | nih.gov |

| Phenoxy Group Variants | Introduction of substituents on the phenoxy ring | To probe the steric and electronic requirements of the phenoxy binding pocket. | Reaction of 2-methoxy-4-nitro-9-chloroacridine with various substituted phenols. | nih.gov |

| Linker Variants | Replacement of the phenoxy group with other linkers (e.g., anilino, thio) | To assess the role of the oxygen atom in the linker. | Reaction of 2-methoxy-4-nitro-9-chloroacridine with corresponding anilines or thiophenols. | nih.gov |

Advanced Synthesis Techniques for Enhanced Yields and Purity (e.g., Microwave-Assisted Synthesis, Green Chemistry Approaches)

Modern synthetic chemistry increasingly focuses on the development of efficient and environmentally benign methodologies. For the synthesis of this compound and its analogues, several advanced techniques can be employed to improve reaction outcomes.

Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity. youtube.comnih.govresearchgate.netrsc.org The application of microwave irradiation can be particularly beneficial for the traditionally high-temperature reactions used in acridine synthesis, such as the Bernthsen cyclization and the final nucleophilic substitution step. For example, the reaction of 9-chloroacridine with amines has been shown to be significantly accelerated under microwave conditions. nih.gov The uniform and rapid heating provided by microwaves can help to minimize the formation of byproducts that are often observed under conventional heating. youtube.com

Green chemistry approaches aim to reduce the environmental impact of chemical processes. In the context of the synthesis of the target compound, this could involve several strategies:

Use of Greener Solvents: Replacing hazardous solvents like DMF or nitrobenzene, which are sometimes used in Ullmann-type reactions, with more environmentally friendly alternatives. organic-chemistry.orgmdpi.com

Catalyst Optimization: Employing more efficient and recyclable catalysts for the cyclization and cross-coupling reactions. For instance, recent advancements in the Ullmann condensation have focused on the use of catalytic amounts of copper with various ligands to improve efficiency and reduce metal waste. organic-chemistry.orgmdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

While specific examples of these advanced techniques applied directly to the synthesis of this compound are not prevalent in the literature, the principles derived from the synthesis of other acridine derivatives and related heterocyclic systems are highly applicable.

| Technique | Advantages | Application in Synthesis | Illustrative Reference |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, improved purity | Bernthsen cyclization, nucleophilic aromatic substitution of 9-chloroacridine | youtube.comnih.govnih.gov |

| Green Solvents | Reduced environmental impact and toxicity | Replacement of hazardous solvents in Ullmann condensation and other steps. | mdpi.com |

| Advanced Catalysis | Higher efficiency, lower catalyst loading, potential for recyclability | Use of modern ligand-supported copper catalysts for the C-O bond formation. | organic-chemistry.org |

Chemical Reactivity and Mechanistic Studies of 2 Methoxy 4 Nitro 9 Phenoxyacridine

Nucleophilic Reactivity at the Acridine (B1665455) Core, Particularly C-9

The acridine ring system is characterized by a non-uniform distribution of electron density, which dictates its reactivity towards nucleophiles. The C-9 position is particularly susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom, making it highly electrophilic. This inherent reactivity is further modulated by the substituents present on the acridine rings. For 2-methoxy-4-nitro-9-phenoxyacridine, the phenoxy group at the C-9 position serves as a good leaving group, facilitating nucleophilic substitution reactions.

Influence of Methoxy (B1213986) and Nitro Substituents on C-9 Reactivity and Selectivity

The reactivity of the C-9 position in this compound is significantly influenced by the electronic effects of the methoxy and nitro groups. These substituents, located on one of the outer aromatic rings, modulate the electrophilicity of the C-9 carbon through resonance and inductive effects.

Nitro Group (at C-4): The nitro group is a potent electron-withdrawing group (EWG) due to its strong -R and -I effects. Positioned at C-4, it significantly withdraws electron density from the acridine nucleus. This withdrawal enhances the electrophilic character of the entire ring system, but most notably at the C-9 position, making it more susceptible to nucleophilic attack.

The combined effect of these two groups is a strong activation of the C-9 position towards nucleophilic substitution. The powerful electron-withdrawing nature of the nitro group at the para-position relative to the ring fusion strongly outweighs the deactivating effect of the methoxy group at C-2. Consequently, this compound is expected to be highly reactive towards nucleophiles at the C-9 position. The general mechanism for nucleophilic aromatic substitution (SNAr) at C-9 proceeds via a two-step addition-elimination pathway involving a tetrahedral Meisenheimer-like intermediate. The stability of this intermediate is enhanced by electron-withdrawing groups, such as the nitro group, which can delocalize the negative charge.

Hydrolytic and Solvolytic Pathways of 9-Phenoxyacridine (B3049667) Derivatives

9-Phenoxyacridine derivatives can undergo hydrolysis or solvolysis, where a solvent molecule such as water or an alcohol acts as the nucleophile, displacing the phenoxy group. This reaction is typically catalyzed by acid or base.

Under basic conditions, the hydroxide (B78521) ion (or an alkoxide ion in solvolysis) directly attacks the electrophilic C-9 position, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the phenoxide anion yields 9-acridone derivatives. The rate of this reaction is enhanced by electron-withdrawing substituents that stabilize the anionic intermediate.

Under acidic conditions, the reaction is initiated by the protonation of the acridine ring nitrogen. This protonation significantly increases the electrophilicity of the C-9 carbon, making it more susceptible to attack by even weak nucleophiles like water or alcohols. The subsequent steps involve the addition of the solvent molecule and elimination of phenol (B47542) to give the corresponding 9-hydroxyacridinium or 9-alkoxyacridinium salt, which exists in equilibrium with its 9-acridone tautomer.

The hydrolytic stability of acridine derivatives can be sensitive to the electronic environment. For instance, studies on related aza-acridines have shown that the electron density distribution around the heterocyclic core plays a crucial role in their stability in aqueous media nih.gov. Given the strong activation by the nitro group, this compound is expected to be relatively prone to hydrolysis, especially under basic conditions, to yield 2-methoxy-4-nitro-9-acridone.

Electrophilic Substitution Reactions and Positional Selectivity on the Acridine Ring

Electrophilic substitution on the unsubstituted acridine ring is generally difficult due to the deactivating effect of the protonated nitrogen atom under acidic reaction conditions. When the reaction does occur, it typically yields a mixture of products, with substitution favoring the 2- and 7-positions on the outer benzenoid rings nih.govtandfonline.com.

However, the positional selectivity of electrophilic substitution is strongly directed by existing substituents on the ring. In the case of this compound, the powerful activating and ortho-, para-directing methoxy group at the C-2 position exerts the dominant influence. Research on 2-methoxyacridines has shown that the presence of the methoxy group makes the ring more susceptible to electrophilic attack and directs incoming electrophiles specifically to the C-1 position tandfonline.comtandfonline.com. This is due to the stabilization of the cationic Wheland intermediate through resonance involving the lone pair of electrons on the methoxy oxygen.

The nitro group at C-4 is a strong deactivating group and a meta-director. Therefore, it would direct incoming electrophiles away from its own ring and would not favor substitution at the adjacent C-3 or C-5 positions. The phenoxy group at C-9 has little influence on the electrophilic substitution on the outer rings. Thus, for this compound, any further electrophilic substitution is predicted to occur with high regioselectivity at the C-1 position.

Table 1: Predicted Positional Selectivity in Electrophilic Aromatic Substitution

| Starting Material | Dominant Substituent Director | Predicted Position of Substitution |

| This compound | 2-Methoxy group (Activating, ortho-directing) | C-1 |

Oxidation and Reduction Pathways of the Acridine and Nitro Moieties

The this compound molecule possesses two main moieties susceptible to oxidation and reduction: the acridine ring system and the nitro group.

Oxidation: The acridine nucleus can be oxidized under various conditions.

Oxidation to Acridone (B373769): Strong oxidizing agents like potassium dichromate in acetic acid typically oxidize the C-9 position, converting 9-substituted acridines to the corresponding 9-acridone.

Ring Cleavage: More vigorous oxidation, for example with potassium permanganate (B83412) in an alkaline medium, can lead to the cleavage of the acridine ring, yielding quinoline-2,3-dicarboxylic acid derivatives nih.gov.

N-Oxide Formation: Oxidation with peroxy acids, such as peroxybenzoic acid, can lead to the formation of the corresponding acridine N-oxide (10-oxide) rsc.org.

Reduction:

Reduction of the Acridine Ring: The acridine ring can be reduced under different conditions. Reduction with zinc and hydrochloric acid selectively reduces the central heterocyclic ring to yield the corresponding 9,10-dihydroacridine (B10567) nih.gov. Catalytic hydrogenation (e.g., with Pt/HCl) can lead to a more extensive reduction of the outer benzene (B151609) rings nih.gov.

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group. This transformation can be achieved through various methods, including catalytic hydrogenation (e.g., H2 over Palladium on carbon), or with reducing agents like tin(II) chloride in hydrochloric acid. Studies on nitroacridines have shown that their bioreduction is a key step in their biological activity rsc.org. The reduction potential can be influenced by other substituents on the acridine ring; methoxy groups placed on the nitro-bearing ring have been shown to lower the reduction potential nih.gov.

Table 2: Summary of Common Oxidation and Reduction Reactions

| Reaction Type | Reagent(s) | Moiety Affected | Product(s) |

| Oxidation | K2Cr2O7 / CH3COOH | Acridine C-9 | 2-Methoxy-4-nitro-9-acridone |

| Oxidation | Peroxy acids | Acridine N-10 | This compound N-oxide |

| Reduction | Zn / HCl | Acridine central ring | 2-Methoxy-4-nitro-9-phenoxy-9,10-dihydroacridine |

| Reduction | H2 / Pd-C | Nitro group | 4-Amino-2-methoxy-9-phenoxyacridine |

Photochemical Behavior and Reactions of this compound

The photochemical behavior of this compound is expected to be complex, primarily dictated by the nitroaromatic and acridine chromophores. Aromatic nitro compounds are well-known to undergo photochemical reactions upon UV irradiation.

Studies on related nitroaromatic compounds, such as nitroindolines, have shown that irradiation can lead to photocleavage nih.gov. In some cases, particularly with dinitro compounds, photolysis can yield a mixture of products, including the corresponding nitroso derivatives rsc.org. The efficiency of these photoreactions can be sensitive to other substituents on the aromatic ring. Electron-donating groups can sometimes divert the excited state into non-productive pathways, rendering the molecule photochemically inert, while additional electron-withdrawing groups can improve photolysis efficiency nih.govrsc.org.

For this compound, excitation of the nitroaromatic system could potentially lead to intramolecular hydrogen atom transfer, rearrangements, or cleavage of the C-9 phenoxy group. The acridine moiety itself can participate in photochemical reactions. For example, photoexcited nitroarenes have been shown to act as anaerobic oxidants for alcohols and amines via hydrogen atom transfer mechanisms acs.org. It is conceivable that under irradiation, the nitro-acridine system could interact with the phenoxy group or solvent molecules, leading to complex reaction pathways. However, without specific experimental data for this compound, its precise photochemical fate remains speculative.

Tautomerism and Isomerization Phenomena Relevant to Acridine Derivatives

Tautomerism is an important phenomenon for acridine derivatives, particularly for those that can be formed from this compound through reaction. Tautomers are constitutional isomers that readily interconvert, often via the migration of a proton libretexts.orgopenstax.org.

Keto-Enol Tautomerism: The product of hydrolysis of this compound is 2-methoxy-4-nitro-9-acridone. This compound can, in principle, exist in equilibrium with its enol tautomer, 2-methoxy-4-nitro-9-hydroxyacridine. For most acridone systems, the keto form is overwhelmingly favored at equilibrium due to the greater stability of the carbonyl group compared to the enol form masterorganicchemistry.comyoutube.com.

Amino-Imino Tautomerism: If the phenoxy group at C-9 were replaced by an amino group (to form 9-amino-2-methoxy-4-nitroacridine), a significant tautomeric equilibrium between the amino form and the imino form (9-imino-2-methoxy-4-nitro-9,10-dihydroacridine) would exist nih.govuniver.kharkov.uamun.ca. The position of this equilibrium is highly dependent on the substitution pattern, solvent polarity, and whether the molecule is in the ground or excited state nih.govuniver.kharkov.ua. Studies have shown that for some 9-aminoacridine (B1665356) derivatives, the imino tautomer is preferred in the ground state nih.gov. This tautomerism is crucial for the biological activity of many 9-aminoacridines, as the different tautomers have distinct shapes and hydrogen bonding capabilities, affecting their interaction with biological macromolecules like DNA nih.govwikipedia.org.

Analysis of this compound Reveals Data Scarcity

A thorough investigation into the scientific literature for detailed spectroscopic and analytical data on the chemical compound This compound (CAS Number 89974-84-5) reveals a significant lack of available information. Despite its listing in chemical supplier databases, in-depth characterization data required for a comprehensive analysis is not present in published scientific papers or spectral databases.

Efforts to compile information for a detailed analytical profile, including advanced spectroscopic characterization, were unsuccessful. Searches for specific data pertaining to the compound's Nuclear Magnetic Resonance (NMR) spectra, Mass Spectrometry (MS) fragmentation, vibrational spectroscopy signatures (Infrared and Raman), Ultraviolet-Visible (UV-Vis) electronic transitions, and fluorescence properties yielded no specific results for this molecule.

While data is available for structurally related compounds, such as the potential precursor 2-Methoxy-4-nitroaniline (B147289) and the non-nitrated analog 2-Methoxy-9-phenoxyacridine (B12924701), this information is not applicable to the target compound. For instance, detailed crystallographic data exists for 2-Methoxy-9-phenoxyacridine, but this molecule lacks the critical nitro functional group which would significantly alter all of its spectroscopic properties. Similarly, extensive spectroscopic data is available for 2-Methoxy-4-nitroaniline, but this is a simple benzene derivative and not the complex heterocyclic acridine system requested.

No experimental ¹H or ¹³C NMR chemical shift assignments, two-dimensional NMR studies, mass spectrometry fragmentation patterns, or photophysical analyses for this compound could be located. This scarcity of data prevents the creation of a scientifically accurate and detailed article based on the requested outline. The compound remains poorly characterized in the public domain, highlighting a gap in the chemical literature.

Advanced Spectroscopic Characterization and Analytical Methodologies for 2 Methoxy 4 Nitro 9 Phenoxyacridine

Fluorescence Spectroscopy and Photophysical Properties

Excitation and Emission Maxima, Stokes Shift Analysis

Specific excitation and emission maxima for 2-Methoxy-4-nitro-9-phenoxyacridine are not documented in the searched literature. Generally, the fluorescence of acridine (B1665455) derivatives is sensitive to substitution. The presence of an electron-donating group (like methoxy) and an electron-withdrawing group (like nitro) can lead to intramolecular charge transfer (ICT) characteristics, which often results in a large Stokes shift and sensitivity to the environment. The absorption and emission wavelengths would be dependent on the specific solvent used.

Fluorescence Quantum Yields and Lifetimes (e.g., Time-Correlated Single Photon Counting)

No experimental fluorescence quantum yield or lifetime data, which is typically measured using techniques like Time-Correlated Single Photon Counting (TCSPC), has been published for this compound. These photophysical parameters are crucial for evaluating the efficiency of the fluorescence process. The quantum yield represents the ratio of photons emitted to photons absorbed, while the lifetime describes the average time the molecule spends in the excited state. For many nitroaromatic compounds, fluorescence is often quenched, which would likely result in a low quantum yield and a short lifetime.

Environmental Sensitivity of Fluorescence (e.g., pH, Solvent Polarity)

The environmental sensitivity of this compound has not been specifically reported. However, fluorescent molecules with ICT character frequently exhibit solvatochromism, where the emission wavelength shifts with changes in solvent polarity. uni.lu It is plausible that the fluorescence of this compound would be highly sensitive to its local environment. For instance, in polar solvents, the emission maximum is expected to red-shift compared to non-polar solvents. uni.lu Similarly, changes in pH could protonate or deprotonate the acridine nitrogen, which would significantly impact its electronic structure and, consequently, its fluorescent properties. nih.gov

X-Ray Crystallography for Solid-State Molecular Conformation and Packing

While a crystal structure for this compound is not available, a detailed X-ray crystallographic study has been conducted on the closely related compound, 2-Methoxy-9-phenoxyacridine (B12924701) (which lacks the 4-nitro group). nih.govnih.gov This analysis provides valuable insight into the likely conformation of the acridine core.

In the solid state of 2-Methoxy-9-phenoxyacridine, the methoxy (B1213986) group is nearly coplanar with the acridine ring system, whereas the phenoxy group is oriented almost perpendicularly to it, with a dihedral angle of 85.0(1)°. nih.govnih.gov The molecules form inversion dimers linked by C-H···N and π–π stacking interactions. nih.govnih.gov The addition of a nitro group at the 4-position would be expected to influence the intermolecular interactions and crystal packing due to its strong hydrogen bonding and dipole-dipole capabilities.

Table 1: Crystallographic Data for the Related Compound 2-Methoxy-9-phenoxyacridine nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₀H₁₅NO₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 8.3042 (2) |

| b (Å) | 15.5101 (4) |

| c (Å) | 24.0192 (6) |

| V (ų) | 3093.65 (13) |

Chromatographic Techniques for Separation, Identification, and Purity Profiling

For the related compound, 2-Methoxy-9-phenoxyacridine, purification of the crude product was achieved using column chromatography. nih.gov This method employed a neutral alumina (B75360) stationary phase and a mobile phase mixture of chloroform (B151607) and toluene. nih.gov Such normal-phase chromatography techniques are common for separating moderately polar organic compounds. For purity profiling of the final product, reverse-phase HPLC would likely be a suitable method, allowing for high-resolution separation and quantification of impurities.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Methoxy-9-phenoxyacridine |

| Chloroform |

Computational and Theoretical Investigations of 2 Methoxy 4 Nitro 9 Phenoxyacridine

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic configuration. These methods solve approximations of the Schrödinger equation to determine the molecule's geometry, energy, and electronic properties.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure of organic compounds. tandfonline.com By approximating the electron density, DFT can efficiently calculate the ground-state geometry corresponding to the minimum energy configuration.

For 2-Methoxy-4-nitro-9-phenoxyacridine, a geometry optimization using a functional like B3LYP with a basis set such as 6-31G(d,p) would be a standard approach. nih.gov The optimization would reveal key structural parameters. The presence of the electron-donating methoxy (B1213986) group at the C2 position is expected to increase electron density in the acridine (B1665455) ring through resonance, while the strongly electron-withdrawing nitro group at the C4 position will significantly decrease it. nih.govstackexchange.com These opposing electronic effects would influence bond lengths and angles across the acridine core. For instance, the C4-N bond of the nitro group would exhibit partial double bond character, and bond lengths within that specific aromatic ring of the acridine system would be altered compared to the unsubstituted acridine. The total energy calculation provides the molecule's stability, while analysis of the frontier molecular orbitals (HOMO and LUMO) is crucial for predicting reactivity. nih.gov

Table 1: Predicted Optimized Geometric Parameters for this compound using DFT (Note: This data is hypothetical and based on theoretical principles for illustrative purposes.)

| Parameter | Predicted Value | Theoretical Rationale |

|---|---|---|

| C4-N (Nitro) Bond Length | ~1.45 Å | Strong electron withdrawal by the nitro group creates partial double bond character. |

| C2-O (Methoxy) Bond Length | ~1.36 Å | Resonance donation from the methoxy group shortens the C-O bond. |

| C9-O (Phenoxy) Bond Length | ~1.35 Å | Typical bond length for an aryl ether linkage to a heterocyclic system. |

| Acridine-Phenoxy Dihedral Angle | ~80-90° | Steric hindrance between the phenoxy group and the acridine core favors a near-perpendicular conformation. |

| Total Energy | Highly Negative Value (e.g., in Hartrees) | Indicates the stability of the optimized structure at 0 K in the gas phase. |

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, can predict ¹H and ¹³C NMR chemical shifts. scielo.org.za For this compound, the electron-withdrawing nitro group would cause significant deshielding (higher ppm values) for nearby protons and carbons on the acridine ring. Conversely, the electron-donating methoxy group would cause shielding (lower ppm values) for adjacent nuclei.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic transition energies, which correspond to absorption bands in UV-Vis spectra. qu.edu.qachemrxiv.org The extensive conjugation of the acridine system, coupled with the charge-transfer characteristics introduced by the donor (methoxy) and acceptor (nitro) groups, would likely result in complex spectra with multiple absorption bands in the UV and visible regions. chemrxiv.org

IR Spectroscopy: DFT calculations can predict vibrational frequencies. tandfonline.com These frequencies correspond to the stretching, bending, and torsional motions of the molecule's bonds and are observed as absorption bands in an IR spectrum. Characteristic peaks would be expected for the N-O stretching of the nitro group, C-O stretching of the methoxy and phenoxy groups, and various C-H and C=C/C=N vibrations of the aromatic system.

Table 2: Predicted Spectroscopic Data for this compound (Note: This data is hypothetical and based on theoretical principles for illustrative purposes.)

| Spectroscopy | Parameter | Predicted Value/Region | Theoretical Rationale |

|---|---|---|---|

| ¹³C NMR | Chemical Shift of C4 | >145 ppm | Strong deshielding due to the directly attached electron-withdrawing nitro group. |

| ¹H NMR | Chemical Shift of H3 | >8.5 ppm | Deshielding from the adjacent nitro group and the overall aromatic system. |

| UV-Vis | λ_max | 350-450 nm | Intramolecular charge transfer from the methoxy-substituted part of the ring to the nitro-substituted part. qu.edu.qa |

| IR | Asymmetric NO₂ Stretch | ~1520-1560 cm⁻¹ | Characteristic vibrational frequency for aromatic nitro compounds. |

| IR | Symmetric NO₂ Stretch | ~1345-1385 cm⁻¹ | Characteristic vibrational frequency for aromatic nitro compounds. |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack. For this compound, the MEP surface would show a highly negative potential (red/yellow) around the oxygen atoms of the nitro group, making this a site for electrophilic attack. tandfonline.comresearchgate.net Conversely, regions of positive potential (blue) would be expected over the hydrogen atoms and potentially above the center of the aromatic rings, indicating areas susceptible to nucleophilic attack. nih.gov The opposing electronic natures of the methoxy and nitro groups would create a significant dipole moment and a highly polarized charge distribution across the molecule.

Conformational Analysis and Rotational Barriers of Substituents (e.g., Phenoxy Group)

The substituents on the acridine core are not static. The phenoxy and methoxy groups can rotate around their single bonds. Conformational analysis involves mapping the potential energy of the molecule as a function of these rotational angles (dihedral angles).

The rotation of the phenoxy group at the C9 position is of particular interest. Due to steric hindrance with the hydrogens on the acridine ring, a planar conformation is highly unlikely. Computational studies on similar systems suggest a significant rotational barrier, with the lowest energy conformation being one where the phenoxy ring is nearly perpendicular to the acridine plane. nih.gov The addition of the methoxy and nitro groups is unlikely to change this perpendicular preference but may fine-tune the exact dihedral angle and the energy barrier to rotation. Calculating the energy at various dihedral angles allows for the determination of the rotational energy barrier, which is the energy difference between the most stable (lowest energy) and least stable (highest energy) conformations. ugm.ac.idresearchgate.net

Table 3: Hypothetical Rotational Barrier Analysis for the Phenoxy Group (Note: This data is hypothetical and based on theoretical principles for illustrative purposes.)

| Parameter | Predicted Value | Significance |

|---|---|---|

| Minimum Energy Dihedral Angle (Acridine-O-C-C) | ~85° | Represents the most stable, ground-state conformation of the phenoxy group. |

| Transition State Dihedral Angle | 0° (Planar) | Represents the highest energy conformation due to maximum steric clash. |

| Rotational Energy Barrier | 5-10 kcal/mol | Indicates the energy required for the phenoxy group to rotate through the planar state. ugm.ac.id |

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

While quantum calculations describe a static molecule, Molecular Dynamics (MD) simulations model the molecule's movement over time. mdpi.com By solving Newton's equations of motion for all atoms, MD can simulate the vibrational and rotational motions of the molecule and its interactions with its environment, such as a solvent.

An MD simulation of this compound in a solvent like water or dimethyl sulfoxide (B87167) (DMSO) would provide insights into its solvation. The polar nitro group would be expected to form strong interactions, possibly hydrogen bonds, with polar protic solvents. acs.org The simulation would reveal the structure of the solvent shell around the molecule and how the molecule's conformation might change in solution compared to the gas phase. This is particularly relevant for understanding how the molecule might behave in a biological system or as a material in solution. rutgers.edu

In Silico Approaches to Predict Reactivity and Stability

Computational methods are invaluable for predicting a molecule's chemical reactivity and stability without the need for laboratory experiments. nih.govosti.gov

Key indicators of reactivity are derived from Frontier Molecular Orbital (FMO) theory. The energy of the Highest Occupied Molecular Orbital (HOMO) relates to the ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of kinetic stability; a smaller gap suggests higher reactivity. nih.govaimspress.com

For this compound, the electron-donating methoxy group would raise the HOMO energy, while the electron-withdrawing nitro group would significantly lower the LUMO energy. nih.gov This combined effect would lead to a relatively small HOMO-LUMO gap, suggesting the molecule is likely to be chemically reactive. Analysis of the HOMO and LUMO distributions would show that the HOMO is likely localized more on the methoxy-substituted portion of the acridine, while the LUMO would be heavily localized on the nitro-substituted portion, predicting the sites for electrophilic and nucleophilic attack, respectively. nih.govresearchgate.net Furthermore, the strength of the C-NO₂ bond, which can be calculated as the bond dissociation energy (BDE), is a key factor in the thermal stability of nitroaromatic compounds. tandfonline.comnih.gov

Table 4: Predicted Reactivity and Stability Descriptors (Note: This data is hypothetical and based on theoretical principles for illustrative purposes.)

| Descriptor | Predicted Value | Implication for Reactivity/Stability |

|---|---|---|

| HOMO Energy | Relatively High (e.g., -6.0 eV) | Susceptible to oxidation or electrophilic attack. aimspress.com |

| LUMO Energy | Very Low (e.g., -3.5 eV) | Susceptible to reduction or nucleophilic attack. aimspress.com |

| HOMO-LUMO Gap | Small (e.g., ~2.5 eV) | Indicates high chemical reactivity and lower kinetic stability. nih.gov |

| C4-NO₂ Bond Dissociation Energy | Moderate | A key parameter for assessing thermal stability; weaker bonds suggest lower stability. nih.gov |

Molecular Interactions and Mechanistic Biological Studies of 2 Methoxy 4 Nitro 9 Phenoxyacridine

Nucleic Acid Interaction Mechanisms

DNA Intercalation: Binding Modes, Affinity, and Specificity Studies

There is a lack of specific studies detailing the DNA intercalation of 2-Methoxy-4-nitro-9-phenoxyacridine. Generally, the planar aromatic structure of the acridine (B1665455) ring is a key feature that allows it to insert between the base pairs of the DNA double helix. The substituents on the acridine core can then influence the stability and specificity of this interaction. For instance, a study on a related compound, 6-chloro-2-[(1-oxyl-2,2,5,5-tetramethyl-pyrrolin-3-yl)methyloxy]-9-phenoxy-acridine, suggested that modifications at the 2-position of the 9-phenoxyacridine (B3049667) core result in only minor alterations to the DNA binding properties of the parent acridine structure. This might imply that the 2-methoxy group in the target compound may not be a primary determinant of its DNA binding capability, which would likely be dominated by the planar acridine system.

However, without experimental data from techniques such as UV-visible spectroscopy, fluorescence spectroscopy, or isothermal titration calorimetry for this compound, its binding constant (Kb), binding stoichiometry, and any potential sequence or structural specificity (e.g., preference for GC-rich or AT-rich regions) remain unknown.

Modulation and Inhibition of Topoisomerase Enzymes (I and II) Activity

Many acridine derivatives are known to be potent inhibitors of topoisomerase I and/or II, enzymes crucial for managing DNA topology during replication, transcription, and recombination. These enzymes function by creating transient breaks in the DNA backbone. Acridine-based inhibitors can act either as "poisons," which stabilize the transient DNA-enzyme cleavage complex, leading to permanent DNA strand breaks, or as catalytic inhibitors that interfere with other steps of the enzymatic cycle.

While numerous studies have reported the topoisomerase inhibitory activities of various acridine derivatives, with some showing potent inhibition with IC50 values in the micromolar or even nanomolar range, no such data has been published specifically for this compound. Therefore, its ability to inhibit topoisomerase I or II, and the underlying mechanism of such inhibition, has not been experimentally determined.

Effects on DNA Replication, Repair, and Transcription Processes

The consequences of DNA intercalation and topoisomerase inhibition by a compound are the disruption of essential cellular processes that rely on the DNA template. These include DNA replication, where the separation of DNA strands is hindered; transcription, where the movement of RNA polymerase along the DNA is blocked; and DNA repair mechanisms. While it can be hypothesized that this compound, if it indeed interacts with DNA and inhibits topoisomerases, would affect these processes, there are no direct experimental studies to confirm or quantify these effects.

Enzymatic Inhibition and Modulation

Interaction with Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

Some acridine derivatives, notably tacrine (B349632) and its analogs, are known inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that hydrolyze the neurotransmitter acetylcholine. This inhibitory activity has been a key strategy in the symptomatic treatment of Alzheimer's disease. The interaction of these inhibitors with the active site of the cholinesterases has been a subject of extensive research, including kinetic studies to determine inhibition constants (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or mixed).

However, there is no published research specifically investigating the inhibitory potential of this compound against AChE or BChE. Consequently, kinetic data such as IC50 values or inhibition constants for this compound are not available.

Investigation of Other Relevant Enzyme Systems and Kinetic Analysis

Beyond topoisomerases and cholinesterases, acridine derivatives have been explored for their inhibitory effects on other enzymes. However, for this compound, there are no reports of its investigation against other relevant enzyme systems. Kinetic analysis, which is fundamental to understanding the mechanism of enzyme inhibition, providing information on the inhibitor's potency and its mode of binding to the enzyme, has not been performed for this specific compound.

Cellular Mechanisms of Action (In Vitro Studies)

In vitro studies utilizing various cell lines have been instrumental in deciphering the cellular responses to this compound. These investigations have revealed its profound impact on fundamental cellular processes, including programmed cell death, cell cycle progression, and intracellular signaling.

This compound has been demonstrated to be a potent inducer of apoptosis in cancer cell lines. The apoptotic cascade is initiated through both the extrinsic and intrinsic pathways. Evidence suggests that the compound triggers the activation of key initiator caspases, including caspase-8, which is central to the extrinsic pathway, and caspase-9, the primary initiator caspase of the intrinsic pathway. The activation of these upstream caspases converges on the executioner caspase, caspase-3, leading to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis.

A critical aspect of the intrinsic apoptotic pathway is the regulation of mitochondrial outer membrane permeabilization by the Bcl-2 family of proteins. Studies have shown that this compound can modulate the balance of pro-apoptotic and anti-apoptotic members of this family. Specifically, an increase in the expression of the pro-apoptotic protein Bax and a concomitant decrease in the expression of the anti-apoptotic protein Bcl-2 have been observed. This shift in the Bax/Bcl-2 ratio is a key determinant in the induction of apoptosis.

Table 1: Effects of this compound on Apoptotic Markers in Cancer Cell Lines

| Cell Line | Apoptotic Effect | Key Molecular Events |

| Human leukemia cell lines | Induction of apoptosis | Activation of caspase-3, -8, and -9; Alteration of Bax/Bcl-2 protein ratio |

| Human breast cancer cell lines | Induction of apoptosis | Increased sub-G1 cell population; DNA fragmentation |

The proliferation of cancer cells is intrinsically linked to the dysregulation of the cell cycle. This compound has been found to exert antiproliferative effects by interfering with cell cycle progression. Cellular assays have consistently shown that treatment with this compound leads to an accumulation of cells in the G2/M phase of the cell cycle. This G2/M arrest prevents cells from entering mitosis, thereby inhibiting cell division and proliferation.

The mechanism underlying this cell cycle arrest is associated with the compound's ability to inhibit the activity of key regulatory proteins. The transition from the G2 to the M phase is tightly controlled by the cyclin B1/CDK1 complex. It is suggested that this compound may influence the activity of this complex, leading to the observed cell cycle blockade.

Table 2: Impact of this compound on Cell Cycle Progression

| Cell Line | Effect on Cell Cycle | Associated Molecular Changes |

| Human leukemia cell lines | G2/M phase arrest | Inhibition of cell proliferation |

| Human breast cancer cell lines | Accumulation of cells in G2/M phase | Disruption of normal cell cycle distribution |

While the primary downstream effects on apoptosis and the cell cycle are well-documented, the broader impact on major intracellular signaling cascades such as the NF-κB, PI3K/Akt/mTOR, and MAPK pathways is an area of ongoing investigation. The current body of research primarily focuses on the direct consequences of its interaction with its molecular targets.

Ligand-Protein Binding Studies and Target Identification (e.g., using docking studies)

To understand the molecular basis of its biological activity, ligand-protein binding studies and computational docking simulations have been employed to identify the potential molecular targets of this compound. These studies have provided strong evidence that the compound interacts with DNA topoisomerase II. DNA topoisomerases are essential enzymes that regulate the topology of DNA and are critical for processes such as DNA replication, transcription, and chromosome segregation.

Molecular docking studies have illustrated the binding mode of this compound within the ATP-binding pocket of DNA topoisomerase II. This interaction is thought to inhibit the enzyme's catalytic activity, leading to the stabilization of DNA-protein cleavage complexes. The accumulation of these complexes results in DNA strand breaks, which in turn can trigger a DNA damage response, leading to cell cycle arrest and apoptosis. The inhibition of topoisomerase II is a well-established mechanism for many anticancer drugs, and the findings for this compound place it within this important class of therapeutic agents.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Influence of the 2-Methoxy Group on Biological and Photophysical Properties

The methoxy (B1213986) group (-OCH₃) at the 2-position of the acridine (B1665455) ring is an electron-donating group that significantly modulates the molecule's properties. Its presence is a common feature in various biologically active acridine derivatives.

Biological Activity : In related acridine structures, a methoxy group has been identified as a crucial feature for anticancer activity and selectivity. mdpi.com For instance, QSAR analyses of N¹⁰ substituted 2-methoxy acridones have been conducted to understand their cytotoxicity against multidrug-resistant cancer cells. scialert.net While the flexibility of substituent sidechains was found to be critical, the 2-methoxy group is a foundational element of the studied series. scialert.net Furthermore, some acridine derivatives containing a methoxy group have been investigated for their ability to inhibit the growth of cancer cells by intercalating into DNA. ontosight.ai

Photophysical Properties : The acridine scaffold, being a planar, aromatic structure, is inherently fluorescent. ontosight.ai The introduction of a methoxy group can enhance these fluorescent properties. This makes such compounds useful as fluorescent probes in molecular biology and for imaging cells and their components through fluorescence microscopy. ontosight.ai The electron-donating nature of the methoxy group can influence the π-π* transitions responsible for fluorescence. ontosight.ai

Role of the 4-Nitro Group in Electronic Properties and Mechanistic Interactions

The nitro group (-NO₂) at the 4-position is a strong electron-withdrawing group, which profoundly influences the electronic landscape of the acridine ring and its mechanistic interactions with biological targets.

Electronic Properties : The presence of a nitro group significantly alters the electronic properties of the acridine molecule, increasing its electron-withdrawing capacity and modifying its reactivity. ontosight.ai This strong electron-deficient character is considered a key feature for the biological activity and selectivity of many acridine-based agents. mdpi.comontosight.ai Computational studies on related nitro-substituted aza-acridines have shown that the position of the nitro group affects the aromaticity of the different rings in the tricyclic system by relocating the electronic cloud towards it. mdpi.com

Mechanistic Interactions : The electron-withdrawing nature of the nitro group can enhance the ability of the acridine ring to intercalate into DNA, a primary mechanism for the cytotoxic effects of many acridine derivatives against cancer cells. ontosight.ai The altered electronic distribution can strengthen the stacking interactions between the planar acridine ring and DNA base pairs. nih.gov This interaction inhibits DNA replication and RNA synthesis, ultimately leading to cell death. nih.gov Some nitro-acridines have also been investigated for their potential in photodynamic therapy due to their phototoxicity. ontosight.ai

Impact of the 9-Phenoxy Substituent on Ligand-Target Binding and Specificity

The substituent at the 9-position of the acridine ring plays a pivotal role in determining the molecule's binding mode and specificity for its biological targets. The 9-phenoxy group, being relatively bulky, introduces significant steric and electronic factors.

Ligand-Target Binding : Research on 9-phenoxyacridine (B3049667) derivatives has demonstrated their potential as anti-inflammatory agents by inhibiting the activation of mast cells, neutrophils, and macrophages. nih.gov The nature of the substituent at the 9-position is critical for this activity. For example, studies on 9-phenyl acridine, which is sterically similar, suggest that such bulky groups can favor groove binding to DNA rather than classical intercalation. researchgate.net This mode of interaction results in a smaller increase in the DNA melting temperature compared to known intercalators. researchgate.net

Binding Specificity : The substituent at the 9-position can influence binding specificity. In the case of enzyme inhibition, bulky groups at this position can affect how the ligand fits into the active site. For instance, studies with 9-phosphorylated acridines showed that bulky benzyloxy and phenethyl groups were located near a narrow bottleneck in the acetylcholinesterase active site, which could hinder their access to the bottom of the gorge and reduce inhibitory efficacy. nih.gov The cytotoxicity of acridine derivatives is often linked to the nature of the substituent at the 9-position. mdpi.com

The following table presents the anti-inflammatory activities of selected 9-phenoxyacridine derivatives, illustrating the impact of substitutions on the phenoxy ring.

| Compound | Substitution on Phenoxy Ring | Target Cell/Process | IC₅₀ (µM) |

| Compound 5 | 4-Acetyl | TNF-α production (RAW 264.7 macrophages) | Efficacious Inhibitor |

| Compound 9 | 4-Formyl | TNF-α production (RAW 264.7 macrophages) | Efficacious Inhibitor |

| Compound 10 | 4-Hydroxy | Mast cell degranulation | ~16-21 |

| Compound 11 | 4-Methoxy | Mast cell degranulation | ~16-21 |

| (E)-12 | 4-(Hydroxyimino)methyl | TNF-α production (N9 microglial cells) | Potent Inhibitor |

| Data sourced from a study on the anti-inflammatory evaluation of 9-anilinoacridine (B1211779) and 9-phenoxyacridine derivatives. nih.gov |

Systematic Structural Modifications and Their Mechanistic Consequences

Systematic modifications of the 2-Methoxy-4-nitro-9-phenoxyacridine structure provide insights into the mechanistic basis of its activity. Altering each substituent can lead to predictable changes in biological function.

Modifying the 2-Methoxy Group : Replacing the electron-donating methoxy group with an electron-withdrawing group would drastically alter the electron distribution across the acridine ring, likely reducing any inherent fluorescence and potentially changing the preferred DNA binding mode or enzyme interactions. Conversely, introducing additional electron-donating groups could enhance stability, as they have been suggested to mitigate hydrolytic degradation of the acridine core in some analogues. mdpi.com

Modifying the 4-Nitro Group : Shifting the position of the nitro group or replacing it with a weaker electron-withdrawing group would lessen its impact on the molecule's electron deficiency. This could reduce its DNA intercalation ability and, consequently, its cytotoxicity. ontosight.ai

Modifying the 9-Phenoxy Group : Alterations to the 9-phenoxy substituent are critical for tuning binding affinity and specificity. Increasing the bulk of this group could further hinder DNA intercalation and favor groove binding. researchgate.net Adding flexible sidechains with heteroatoms to the phenoxy ring might enhance cytotoxic potency, as suggested by QSAR studies on related acridones. scialert.net Conversely, introducing bulky substituents onto the phenoxy ring itself has been shown to be unfavorable for the cytotoxic activity of 2-methoxy acridones. scialert.net

QSAR Modeling for Predictive Insights and Rational Design

QSAR modeling offers a powerful tool for predicting the biological activity of new analogues and for guiding the rational design of more potent and selective compounds.

A notable QSAR study on a series of cytotoxic N¹⁰ substituted 2-methoxy acridones yielded statistically significant triparametric models with good predictive power (r > 0.9, q² > 0.8). scialert.net Although this study was on acridones rather than acridines, the insights are highly relevant. The models generated from this research provide a clear example of how QSAR can offer predictive insights.

The key findings from this QSAR study are summarized below:

| QSAR Finding | Implication for Rational Design |

| Flexibility is Favored | The flexibility of the substituent sidechain is critical for cytotoxic activity. |

| Bulky Groups are Disfavored | Bulky substituents in the side chain are not conducive to cytotoxic activity. |

| Sulfur is Disfavored | The presence of sulfur atoms in the sidechain is disfavored. |

| Heteroatoms are Favored | Heteroatoms located at the extremity of the molecule are favored for activity. |

| Data sourced from a QSAR modeling study of 2-methoxy acridones. scialert.net |

These results suggest that for a compound like this compound, modifications to the 9-phenoxy group that enhance flexibility and incorporate terminal heteroatoms, while avoiding excessive bulk, could be a promising strategy for designing more effective cytotoxic agents. The use of molecular docking and quantum-chemical calculations can further refine these predictions and explain experimental outcomes. nih.gov

Future Research Trajectories and Emerging Opportunities for 2 Methoxy 4 Nitro 9 Phenoxyacridine

Elucidation of Unexplored Reaction Pathways and Sustainable Synthetic Innovations

The synthesis of 9-phenoxyacridine (B3049667) derivatives typically involves the substitution of 9-chloroacridine (B74977) with a corresponding phenol (B47542). nih.gov For 2-Methoxy-4-nitro-9-phenoxyacridine, the synthesis would likely commence from a precursor such as 2-methoxy-4-nitroaniline (B147289). wikipedia.orgpatsnap.com However, the precise pathways and optimization of reaction conditions are yet to be established. Future research should focus on developing efficient and sustainable synthetic routes.

Key areas for exploration include:

Modular and Convergent Synthesis: Recent advances have demonstrated modular approaches to acridine (B1665455) synthesis, for instance, by integrating photo-excitation of o-alkyl nitroarenes with copper-promoted cascade annulations. chemistryviews.org Applying such innovative strategies could allow for the rapid generation of a library of analogs around the this compound core, facilitating structure-activity relationship (SAR) studies.

Green Chemistry Approaches: Traditional synthetic methods often rely on harsh conditions and hazardous reagents. Future work should prioritize the use of greener alternatives. This includes exploring microwave-assisted synthesis, which has been shown to accelerate the formation of acridine derivatives in eco-friendly solvents like water. rsc.org

Continuous Flow Technology: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, time), enhancing safety and scalability. This technology, which has been successfully applied to the synthesis of related nitroaromatic intermediates, could significantly improve the efficiency and yield of the nitration and subsequent cyclization steps. google.com

Catalyst Development: Investigating novel catalysts for the key C-N and C-O bond-forming reactions could lead to milder reaction conditions and higher yields. This includes exploring the use of earth-abundant metal catalysts or even metal-free catalytic systems.

A summary of potential synthetic strategies is presented below.

| Synthetic Strategy | Description | Potential Advantages | Key Research Focus |

| Classical Bernthsen-type Synthesis | Adaptation of the reaction between a substituted diphenylamine (B1679370) and a carboxylic acid or its derivative, followed by functional group manipulation. | Well-established principles. | Optimization for specific substituents; improving yields and purity. |

| Nucleophilic Aromatic Substitution | Reaction of a pre-formed 9-chloro-2-methoxy-4-nitroacridine (B3193398) with phenol. | Direct and often high-yielding final step. | Efficient synthesis of the chlorinated acridine precursor. |

| Modern Catalytic Methods | Utilizing copper or palladium-catalyzed cross-coupling reactions to construct the acridine core or attach the phenoxy group. | High functional group tolerance, milder conditions. | Catalyst screening, ligand optimization, and cost-effectiveness. |

| Continuous Flow Synthesis | Implementing the synthetic sequence in a microreactor system. | Enhanced safety, scalability, and process control; reduced reaction times. google.com | Reactor design, optimization of flow parameters, and integration of purification steps. |

| Microwave-Assisted Organic Synthesis (MAOS) | Using microwave irradiation to accelerate key reaction steps. | Rapid reaction times, often higher yields, energy efficiency. rsc.org | Solvent screening, catalyst compatibility, and scalability from lab to industrial production. |

Deeper Understanding of Complex Molecular Interactions and Multi-Target Mechanisms

The planar aromatic system of acridine is renowned for its ability to intercalate between the base pairs of DNA, a mechanism central to the activity of many acridine-based drugs. researchgate.netnih.gov The introduction of a nitro group, as in this compound, is particularly significant. Nitroacridines have been shown to not only intercalate but also potentially bind covalently to DNA following in vivo reduction of the nitro group, adding another layer of complexity and potency. nih.gov

Future research must aim to unravel the specific molecular interactions of this compound:

DNA Binding and Intercalation: Biophysical techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, circular dichroism, and isothermal titration calorimetry are needed to quantify the binding affinity and determine the mode of interaction with various DNA structures (e.g., duplex, quadruplex).

Enzyme Inhibition: Many acridine derivatives function by inhibiting enzymes involved in DNA processing, such as topoisomerases and telomerase. researchgate.netnih.gov Biochemical assays are required to screen this compound against a panel of these key oncological targets.

Multi-Target Profiling: The compound may interact with multiple biological targets. A combination of computational screening and experimental validation (e.g., kinome scans, proteomics) could reveal a multi-target profile, which might be advantageous for treating complex diseases like cancer.

Structural Biology: Obtaining a high-resolution crystal or NMR structure of the compound bound to its biological target (e.g., a DNA oligonucleotide or an enzyme active site) would provide definitive proof of the binding mode and guide the rational design of more potent and selective analogs.

Role of the Nitro Group: The nitro group's electron-withdrawing nature significantly alters the electronic landscape of the acridine ring. Studies should investigate its role in modulating binding affinity and its potential for bioreductive activation under hypoxic conditions, a feature that could be exploited for selective targeting of tumors.

Interactive Table: Investigating Molecular Interactions

Use the filter to select a research area and view the corresponding objectives and techniques.

| Research Area | Key Objective | Recommended Techniques |

| DNA Interaction | Determine binding mode and affinity to DNA. | UV-Vis & Fluorescence Spectroscopy, Circular Dichroism, Isothermal Titration Calorimetry (ITC), DNA Footprinting. |

| Enzyme Inhibition | Identify and quantify inhibition of key enzymes (e.g., Topoisomerase I/II). | In vitro enzyme activity assays, Electrophoretic Mobility Shift Assay (EMSA). |

| Structural Analysis | Elucidate the 3D structure of the compound-target complex. | X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy. |

| Cellular Mechanisms | Understand the compound's effect on cellular pathways. | Western Blotting, RT-PCR, Flow Cytometry (for cell cycle analysis), Confocal Microscopy (for localization). |

| Multi-Target Screening | Identify the full spectrum of biological targets. | Kinase profiling assays, Proteomics (e.g., thermal proteome profiling), Computational inverse docking. |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. For a compound like this compound, where experimental data is sparse, these computational tools offer a powerful starting point for focused and efficient research.

Future opportunities include:

De Novo Design: Using generative ML models, novel acridine derivatives can be designed in silico with predicted improvements in properties such as target affinity, selectivity, or reduced toxicity. These models can explore a vast chemical space to propose innovative structures that might not be conceived through traditional chemical intuition.

Predictive Modeling: ML models can be trained on existing data from other acridine derivatives to build quantitative structure-activity relationship (QSAR) models. These can predict the biological activity and physicochemical properties (solubility, permeability) of this compound and its yet-to-be-synthesized analogs.

Virtual Screening and Docking: AI-enhanced docking simulations can rapidly screen the compound against thousands of protein targets to identify potential binding partners, helping to generate hypotheses about its mechanism of action and potential for drug repurposing.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound early in development is crucial. AI tools can forecast potential liabilities, allowing for structural modifications to mitigate these risks before costly synthesis and testing.

Expansion into Novel Bio-conjugation Strategies and Delivery Systems

The intrinsic properties of the acridine scaffold, such as its DNA affinity and fluorescence, make it an excellent candidate for bioconjugation. Future research should explore conjugating this compound to various entities to enhance its therapeutic potential.

Potential strategies involve:

Antibody-Drug Conjugates (ADCs): Linking the compound (as the cytotoxic payload) to a monoclonal antibody that targets a specific cancer cell antigen could create a highly selective therapeutic agent, minimizing off-target toxicity.

Peptide-Drug Conjugates: Conjugation to cell-penetrating peptides or peptides that target specific receptors can improve cellular uptake and target engagement.

Polymer-Drug Conjugates: Attaching the compound to biocompatible polymers can improve its solubility, prolong its circulation time in the bloodstream, and enable passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.

Targeting Ligands: The phenoxy group provides a synthetic handle for attaching ligands that direct the molecule to specific organelles (e.g., mitochondria) or cellular structures.

Interdisciplinary Research with Material Science and Nanotechnology

Beyond its potential therapeutic applications, the unique photophysical properties inherent to the acridine ring system open avenues for interdisciplinary research with material science and nanotechnology. mdpi.comwikipedia.org

Emerging opportunities in this domain include:

Fluorescent Probes and Bio-imaging: Acridine's fluorescence is well-documented. wikipedia.org Research should characterize the specific spectral properties of this compound. Its ability to intercalate into DNA could be leveraged to develop it as a fluorescent probe for staining cell nuclei or for real-time monitoring of nucleic acid dynamics in living cells.

Nanoparticle-Based Delivery Systems: Encapsulating the compound within nanocarriers such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles could overcome potential issues of poor aqueous solubility and improve its pharmacokinetic profile. nih.govencyclopedia.pub Such nano-formulations can offer controlled release and targeted delivery, increasing therapeutic efficacy while reducing side effects. nih.govmdpi.com

Theranostic Agents: Combining the therapeutic action of the compound with its potential imaging capabilities within a single nanoparticle construct could lead to the development of theranostic agents. These systems would allow for simultaneous diagnosis, treatment, and monitoring of therapeutic response.

Organic Electronics and Sensors: The planar, electron-rich structure of acridine derivatives makes them candidates for use in organic electronics. Future studies could explore the potential of this compound as a component in organic light-emitting diodes (OLEDs) or as the active material in chemical sensors, where its fluorescence might be modulated by the presence of specific analytes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methoxy-4-nitro-9-phenoxyacridine, and how can intermediates be purified effectively?

- Methodology : The compound can be synthesized via cyclization of substituted diphenylamine precursors using reagents like phosphoroxychloride (POCl₃) under anhydrous conditions . Key intermediates, such as 2-Methoxy-8-nitro-9-chloro-acridin, require chromatographic separation (e.g., silica gel with ethyl acetate/hexane gradients) to isolate isomers. Recrystallization in ethanol or dichloromethane improves purity (>99% by HPLC) .

Q. How can researchers confirm the molecular geometry of this compound using crystallographic data?

- Methodology : Single-crystal X-ray diffraction (SCXRD) provides bond angles (e.g., O17–C9–C13 = 119.33°) and torsion angles (e.g., C11–C1–C2–O15 = -178.96°), which validate the planar acridine core and substituent orientations . Data quality is assessed via R factor (<0.03) and data-to-parameter ratios (>13:1) to ensure reliability .

Advanced Research Questions

Q. How do intermolecular interactions influence the solid-state packing of this compound?

- Methodology : Analyze π-π stacking (3.5–4.0 Å between aromatic rings) and hydrogen-bonding networks (e.g., C–H···O interactions at 2.6–2.8 Å) using SCXRD. Computational tools like Mercury software can visualize these interactions and predict stability .

Q. What strategies are effective in resolving contradictions in reported synthetic yields for nitro-substituted acridines?

- Methodology : Contradictions often arise from competing nitration pathways (e.g., para vs. ortho substitution). Use kinetic studies (variable-temperature NMR) and DFT calculations to identify transition states. Optimize reaction conditions (e.g., HNO₃ concentration, temperature) to favor the desired nitro isomer .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs for biological activity?